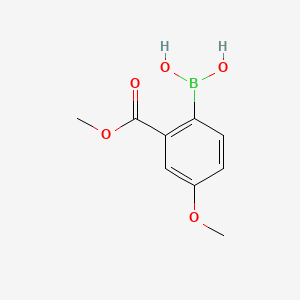

2-Methoxycarbonyl-4-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxycarbonyl-4-methoxyphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.992. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Methoxycarbonyl-4-methoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound acts as a nucleophilic organic group. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group of this compound is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease may impact its bioavailability.

Result of Action

The primary molecular result of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Activité Biologique

2-Methoxycarbonyl-4-methoxyphenylboronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. Beyond its synthetic applications, this compound exhibits significant biological activity, making it a focus of research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13BO4. The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 221.02 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 204-206 °C |

| Boiling Point | 306.8 °C |

| Solubility | Soluble in water |

Mechanisms of Biological Activity

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This property is particularly relevant in the context of carbonic anhydrases, which are vital for maintaining pH balance and facilitating gas exchange in organisms.

- Cell Signaling Modulation : The compound can influence key signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of downstream targets, impacting processes like cell proliferation and apoptosis.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, showing effectiveness against various bacterial and fungal strains.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and biological activities of this compound:

- Inhibition of Carbonic Anhydrases : A study demonstrated that boronic acids, including this compound, inhibit fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, which are critical for fungal survival and virulence .

- Antimicrobial Efficacy : Research has shown that various derivatives synthesized from this compound exhibit significant antimicrobial activities against a range of pathogens, suggesting potential therapeutic applications in treating infections.

- Catalytic Applications : In synthetic chemistry, this compound has been utilized as a reagent in palladium-catalyzed reactions, demonstrating high reactivity and selectivity in forming aryl–aryl bonds .

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound can enhance enzyme activities or cellular processes without significant toxicity.

- High Doses : Conversely, higher concentrations may lead to cytotoxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dosage regulation in therapeutic applications.

Propriétés

IUPAC Name |

(4-methoxy-2-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEMXKRTNMWVHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681861 |

Source

|

| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-40-4 |

Source

|

| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.